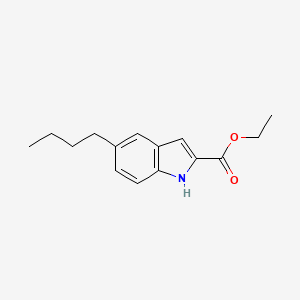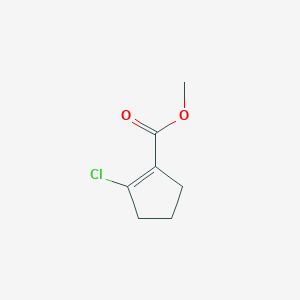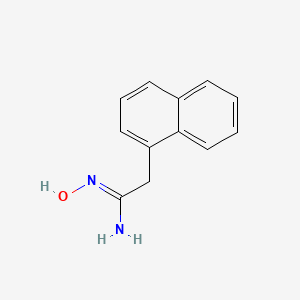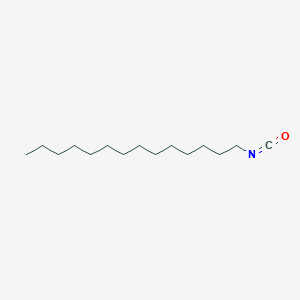
ethyl 5-butyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-butyl-1H-indole-2-carboxylate is an indolyl carboxylic acid . It is an antiproliferative agent against human leukemia K562 cells and an inhibitor of p38 MAP kinase .
Synthesis Analysis
Successful alkylations of the nitrogen of ethyl indol-2-carboxylate were carried out using aq. KOH in acetone . The respective N-alkylated acids could be obtained without separating the N-alkylated esters by increasing the amount of KOH and water . The use of NaOMe in methanol led to transesterification instead of the alkylation, while the use of NaOEt led to low yields of the N-alkylated acids .Chemical Reactions Analysis
Hydrazinolysis of the ester gave indol-2-carbohydrazide which then was allowed to react with different aromatic aldehydes and ketones in ethanol catalyzed by acetic acid . Indol-2-thiosemicarbazide was used in a heterocyclization reaction to form thiazoles .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Ethyl 5-butyl-1H-indole-2-carboxylate has been utilized as a key intermediate in the synthesis of complex molecules. For instance, a series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates were prepared, highlighting its versatility in organic synthesis (A. Carbone et al., 2013).
- The Friedel-Crafts reaction involving ethyl indole-2-carboxylate demonstrated its reactivity towards acyl chlorides or acid anhydrides, producing a mixture of ethyl 3-, 5-, and 7-acylindole-2-carboxylates under various conditions, which provides insights into its chemical behavior and the potential for regioselective modifications (Y. Murakami et al., 1988).
Pharmacological Potentials
- Structurally optimized derivatives of this compound, such as ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, showed significant inhibition of 5-lipoxygenase (5-LO) activity, suggesting potential applications in treating inflammatory and allergic disorders (E. Karg et al., 2009).
- A novel water-soluble near-infrared dye developed from this compound derivatives exhibited enhanced quantum yield and stability, offering potential applications in optical imaging for cancer detection (W. Pham et al., 2005).
Mechanism of Action
- The primary targets of ethyl 5-butyl-1H-indole-2-carboxylate are not explicitly documented in the available literature. However, indole derivatives, both natural and synthetic, exhibit various biologically vital properties .
- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives often impact various cellular processes, including signal transduction, metabolism, and gene expression .
Target of Action
Biochemical Pathways
Future Directions
Indole derivatives have been a topic of substantial research interest and continue to be one of the most active areas of heterocyclic chemistry, particularly due to their natural occurrence and pharmacological activities . The growing importance of substituted indoles in the field of medicinal chemistry as potential chemotherapeutic agents and their implication for pro-drug design have been previously reported . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 5-butyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit enzymes such as 5-lipoxygenase (5-LO), which is involved in the biosynthesis of leukotrienes, potent mediators of inflammation . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to their inhibition or activation. For instance, the inhibition of 5-lipoxygenase by indole derivatives results in decreased production of leukotrienes, thereby reducing inflammation . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, thereby affecting the overall impact of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects. For instance, high doses of indole derivatives have been associated with hepatotoxicity and other adverse effects in animal studies . Therefore, it is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified metabolites . These metabolites may have different biological activities and can influence the overall metabolic flux and levels of other metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by organic anion transporters and other membrane proteins . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives can localize to the nucleus, where they interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of this compound can influence its overall biological activity and therapeutic potential.
properties
IUPAC Name |
ethyl 5-butyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-5-6-11-7-8-13-12(9-11)10-14(16-13)15(17)18-4-2/h7-10,16H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEWHOXBZVZOCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)


![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)